molecular formula C22H25N3O4S B12179213 methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12179213
M. Wt: 427.5 g/mol
InChI Key: ZIHLYGIHEMBGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic derivative featuring an indole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4}, with a molecular weight of 344.4 g/mol. The compound's structure includes an indole ring, which is often associated with various biological effects.

PropertyValue
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
IUPAC NameThis compound
InChI KeyDQFKCZUNISSVQB-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to indole derivatives. For instance, a series of 2-aryl-2-(3-indolyl)acetohydroxamic acids demonstrated effectiveness against multidrug-resistant cancer cells, including glioma and melanoma . The mechanism involves the induction of apoptosis in resistant cancer cell lines, suggesting that similar structures may exhibit comparable effects.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Research indicates that compounds featuring the indole structure can inhibit bacterial growth and possess antifungal activity. The presence of the thiazole ring in the compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. For example, indole-based compounds have been shown to inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial in treating depression and anxiety disorders.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Interactions: The thiazole and indole moieties may interact with specific enzymes or receptors, modulating their activity.

Study 1: Indole Derivatives Against Cancer

A study published in 2015 examined the effects of various indole derivatives on apoptosis-resistant cancer cells. The results indicated that these compounds could induce significant cell death through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives containing both thiazole and indole rings were tested against several bacterial strains. The findings revealed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H25N3O4S/c1-13(2)11-18-20(21(28)29-4)24-22(30-18)23-19(27)9-10-25-12-16(14(3)26)15-7-5-6-8-17(15)25/h5-8,12-13H,9-11H2,1-4H3,(H,23,24,27)

InChI Key

ZIHLYGIHEMBGIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.